3,4,5-triethoxy-N-(2-ethyl-4-iodophenyl)benzamide
Description
3,4,5-triethoxy-N-(2-ethyl-4-iodophenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of three ethoxy groups attached to the benzene ring and an iodophenyl group attached to the amide nitrogen
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-ethyl-4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26INO4/c1-5-14-11-16(22)9-10-17(14)23-21(24)15-12-18(25-6-2)20(27-8-4)19(13-15)26-7-3/h9-13H,5-8H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGHASPZRQRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-(2-ethyl-4-iodophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an aryl iodide and a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxy-N-(2-ethylphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Biological Probes: It can serve as a probe in biological studies to investigate the interactions of benzamide derivatives with biological targets.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents, particularly in the field of oncology.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-ethyl-4-iodophenyl)benzamide involves its interaction with specific molecular targets. The ethoxy groups and the iodophenyl moiety play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
- 3,4,5-triethoxy-N-(2-iodophenyl)benzamide
- 3,4,5-triethoxy-N-(4-iodophenyl)benzamide
Comparison:
- Structural Differences: The position of the ethyl and iodophenyl groups can significantly influence the compound’s reactivity and interaction with molecular targets.
- Unique Properties: 3,4,5-triethoxy-N-(2-ethyl-4-iodophenyl)benzamide is unique due to the specific positioning of the ethyl and iodophenyl groups, which can enhance its binding affinity and specificity in certain applications.
This detailed article provides a comprehensive overview of 3,4,5-triethoxy-N-(2-ethyl-4-iodophenyl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
